3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole
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Overview
Description
3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole is a heterocyclic compound that features a unique combination of imidazo[1,2-a]pyridine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with ethylamine to form 2-amino-3-ethylpyridine. This intermediate is then subjected to cyclization with thiocarbonyl compounds to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity.
Materials Science: Explored for its potential use in organic electronics and as a building block for advanced materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole ring are known for their diverse biological activities and are used in various applications.
Uniqueness
What sets 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole apart is its unique combination of both imidazo[1,2-a]pyridine and thiadiazole rings, which may confer synergistic effects and enhanced biological activity .
Properties
Molecular Formula |
C11H8Cl2N4S |
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Molecular Weight |
299.2 g/mol |
IUPAC Name |
3-chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C11H8Cl2N4S/c1-2-6-9(10-11(13)16-18-15-10)14-8-5-3-4-7(12)17(6)8/h3-5H,2H2,1H3 |
InChI Key |
NCTMZACBNIGRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N1C(=CC=C2)Cl)C3=NSN=C3Cl |
Origin of Product |
United States |
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